6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrimidine and pyrrole ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases.
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway, which is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, this compound can potentially mitigate these conditions.
Pharmacokinetics
For instance, compound 26, a derivative of this compound, displayed potent anti-necroptotic activity and exhibited good oral exposure in in vivo pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis. This can result in the reduction of inflammation and cell death, potentially mitigating the symptoms of diseases associated with these processes .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to interact with various biomolecules. For instance, it has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. It has been found to display potent anti-necroptotic activity in both human and mouse cellular assays . Furthermore, it has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have shown that it can effectively bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Temporal Effects in Laboratory Settings
Its potent anti-necroptotic activity and inhibitory activity against RIPK1 suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the substitution reaction . The reaction conditions are generally mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyrimidine rings allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include various amines and catalytic amounts of HCl.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer and tuberculosis
Industry: It can be used as a reference substance for drug impurities and reagents in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with a different ring fusion, used as a necroptosis inhibitor.
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A fused pyrimidine derivative with potential anticancer activity.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXQEXXMJBSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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